molecular formula C16H18N2S B11960570 N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine CAS No. 56133-59-6

N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine

Cat. No.: B11960570
CAS No.: 56133-59-6
M. Wt: 270.4 g/mol
InChI Key: GRMXJEYHXLKFJH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to an aromatic ring, which is further substituted with a methylthio group and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine typically involves the reaction of N,N-dimethylaniline with 4-(methylthio)benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-naphthylamine
  • N,N-Dimethyl-4-nitrosoaniline
  • N,N-Dimethyl-4-aminobenzaldehyde

Uniqueness

N,N-Dimethyl-alpha-(4-(methylthio)phenylimino)-P-toluidine is unique due to the presence of the methylthio and phenylimino groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56133-59-6

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-methylsulfanylphenyl)iminomethyl]aniline

InChI

InChI=1S/C16H18N2S/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3

InChI Key

GRMXJEYHXLKFJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SC

Origin of Product

United States

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